BenchChemオンラインストアへようこそ!

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Click Chemistry Regioselective Synthesis API Manufacturing

This compound is the definitive 1,4-regioisomer, pre-synthesized under regioselective conditions, eliminating the regioisomeric contamination inherent in thermal cycloaddition routes. Essential for rufinamide API synthesis, validated as primary metabolite CGP-47292 for LC-MS/MS bioanalysis, and certified as Rufinamide Acid Impurity standard for ANDA QC. The 2,6-difluorobenzyl pharmacophore is non-negotiable; generic non-fluorinated analogs cannot substitute. Procure with confidence—bypass regioisomer separation, accelerate SAR diversification, and meet ICH-compliant impurity profiling requirements.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.18 g/mol
CAS No. 166196-11-8
Cat. No. B1668512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS166196-11-8
SynonymsCGP-47292;  CGP 47292;  CGP47292;  UNII-266244C47B;  CGP 47,292.
Molecular FormulaC10H7F2N3O2
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F
InChIInChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
InChIKeyOPJHWTKDQYKYHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS 166196-11-8): Technical Baseline for Scientific Procurement


1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 166196-11-8), systematically named 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, is a 1,4-disubstituted 1,2,3-triazole derivative with a molecular formula of C₁₀H₇F₂N₃O₂ and a molecular mass of 239.18 g/mol [1]. The compound bears a 2,6-difluorobenzyl moiety at the N1 position and a carboxylic acid functional group at the C4 position of the triazole ring [1]. It serves as the essential penultimate intermediate in the industrial synthesis of the antiepileptic drug rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) [2] and is also recognized as the primary carboxylic acid metabolite of rufinamide, designated CGP-47292 [3].

Why Generic Substitution of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid Is Not Viable for Critical Applications


In the procurement of 1,4-disubstituted 1,2,3-triazole-4-carboxylic acid derivatives, simple interchange among close structural analogs is scientifically inadmissible due to fundamental differences in regioisomeric outcome, physicochemical properties, and regulatory classification. Thermal 1,3-dipolar cycloaddition of 2,6-difluorobenzyl azide with propiolic acid produces mixtures of 1,4- and 1,5-disubstituted regioisomeric triazoles [1]. The 1,5-regioisomer possesses distinct steric and electronic characteristics that are incompatible with downstream amidations and fail to match the pharmacological and metabolic profile of rufinamide. Furthermore, the 2,6-difluorobenzyl substituent is non-negotiable: substitution with benzyl, 4-methoxybenzyl, or other non-fluorinated analogs yields structurally related triazoles that produce entirely different pharmacophores and cannot serve as rufinamide precursors or analytical reference standards [2]. For impurity profiling and analytical method validation, regulatory guidelines mandate the use of the exact compound as a reference standard; generic substitutes lack the requisite identity confirmation and traceability for regulatory submissions [3].

Quantitative Differentiation Evidence: 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid vs. Closest Comparators


Regioselectivity: Copper-Catalyzed vs. Thermal Cycloaddition in Rufinamide Intermediate Synthesis

The target compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, is the essential 1,4-regioisomer required for rufinamide synthesis. Thermal cycloaddition of 2,6-difluorobenzyl azide with propiolic acid at 70–80°C yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, creating purification burdens and yield losses [1]. The comparator copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodology produces exclusively the 1,4-regioisomer (the target compound), thereby eliminating regioisomeric contamination and enabling direct industrial-scale processing [1].

Click Chemistry Regioselective Synthesis API Manufacturing Rufinamide Intermediate

Physicochemical Comparison: Carboxylic Acid Intermediate vs. Rufinamide API for Analytical Method Development

The target compound (carboxylic acid intermediate, CGP-47292) exhibits physicochemical properties that are quantifiably distinct from rufinamide (carboxamide API), necessitating differentiated analytical handling and chromatographic separation conditions. The calculated logP value of 2.07 for the target compound [1] contrasts with rufinamide's logP of approximately 0.8, reflecting the markedly higher lipophilicity of the carboxylic acid form. The acidic pKa of 3.02 (strongest acidic) for the target compound [1] enables selective extraction and separation strategies that are impossible with the neutral carboxamide API. Water solubility of 0.588 mg/mL (predicted) for the target compound [1] differs substantially from rufinamide's reported aqueous solubility of 0.08 mg/mL at 25°C.

Physicochemical Characterization Analytical Method Development Quality Control Impurity Profiling

Biological Activity Classification: CGP-47292 (Target) as Metabolite vs. API for Pharmacokinetic and ADME Studies

The target compound (designated CGP-47292) is the primary carboxylic acid metabolite of rufinamide, formed via in vivo hydrolysis of the carboxamide group [1]. In contrast, rufinamide (CGP-33101) is the active pharmaceutical ingredient with established anticonvulsant activity at sodium channels. The target compound (CGP-47292) is pharmacologically inactive with respect to anticonvulsant sodium channel modulation, as the carboxylic acid moiety cannot engage the same molecular recognition elements as the primary carboxamide. This classification determines the distinct procurement and application of the target compound as a metabolite reference standard rather than as a therapeutic candidate.

Drug Metabolism Pharmacokinetics ADME Metabolite Profiling Bioanalytical Chemistry

Purity and Regulatory Documentation: Rufinamide Acid Impurity Standard vs. Generic Research-Grade Material

The target compound, when procured as a pharmaceutical impurity reference standard (Rufinamide Acid Impurity), is supplied with comprehensive characterization data compliant with ICH and pharmacopoeial guidelines for analytical method validation [1]. This includes certified purity (typically ≥98%), full spectroscopic characterization (¹H NMR, ¹³C NMR, MS), and chromatographic purity documentation . In contrast, generic research-grade material may lack regulatory-compliant documentation, certificate of analysis traceability, and the validated purity assignments necessary for ANDA submissions or commercial quality control applications [1]. The impurity standard designation confirms its intended use in analytical development, method validation, and quality control for rufinamide API manufacturing.

Pharmaceutical Impurity Regulatory Compliance Quality Control Method Validation Reference Standard

Optimal Procurement and Application Scenarios for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid


Rufinamide API Manufacturing: Procurement of Pre-Synthesized 1,4-Regioisomer Intermediate

In industrial-scale rufinamide synthesis, procurement of the pre-synthesized 1,4-regioisomer 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid eliminates the regioisomeric contamination inherent in thermal cycloaddition routes. As documented in US Patent 8,198,459, thermal cycloaddition at 70–80°C produces mixtures of 1,4- and 1,5-disubstituted triazoles requiring separation and reducing overall yield [1]. By procuring the target compound that has been synthesized under regioselective conditions (e.g., CuAAC), manufacturing operations bypass purification steps and yield losses, directly improving process economics and scalability for rufinamide API production.

Bioanalytical Method Development and Pharmacokinetic Studies: CGP-47292 as Authentic Metabolite Reference

For LC-MS/MS method development, pharmacokinetic profiling, and bioequivalence studies of rufinamide formulations, procurement of the authentic metabolite CGP-47292 (target compound) is mandatory. As the primary carboxylic acid metabolite formed via in vivo hydrolysis of rufinamide [2], this compound serves as the essential reference standard for calibrating and validating quantitative bioanalytical assays. Its distinct physicochemical properties—including logP of 2.07, acidic pKa of 3.02, and aqueous solubility of 0.588 mg/mL [2]—require differentiated chromatographic conditions and extraction protocols that cannot be validated using the rufinamide API as a surrogate. Regulatory submissions for ANDA approval demand metabolite quantification using certified reference standards with documented identity and purity.

Pharmaceutical Quality Control: Impurity Profiling and Method Validation for Rufinamide API

In quality control laboratories supporting rufinamide API manufacturing, the target compound is procured as a certified pharmaceutical impurity reference standard (Rufinamide Acid Impurity) for impurity profiling, analytical method validation (AMV), and stability-indicating assay development. As specified in regulatory guidelines, impurity reference standards must be supplied with detailed characterization data compliant with ICH requirements [3]. The compound's validated use in ANDA quality control applications ensures that HPLC methods for detecting and quantifying residual carboxylic acid impurity in rufinamide API batches meet pharmacopoeial specifications. Generic research-grade material lacking certified purity documentation and traceability is unsuitable for these regulated applications [3].

Click Chemistry Research and Triazole Derivative Library Synthesis

The target compound serves as a versatile carboxylic acid building block for generating libraries of 1,4-disubstituted 1,2,3-triazole derivatives via amide coupling reactions. As demonstrated in the synthesis of piperazine carboxamides and oxadiazole-substituted triazole analogs for antimicrobial evaluation, the C4-carboxylic acid group enables facile conjugation to diverse amine-containing pharmacophores [4]. The pre-installed 2,6-difluorobenzyl group provides the pharmacophoric aryl moiety essential for bioactivity in multiple therapeutic areas, allowing researchers to bypass de novo triazole core construction and focus directly on structural diversification at the C4 position. This accelerates SAR studies in anticonvulsant, antimicrobial, and other therapeutic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.